molecular formula C25H21ClN6O2 B2835916 7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-26-0

7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2835916
CAS No.: 539798-26-0
M. Wt: 472.93
InChI Key: SOZBCOPKESILNP-UHFFFAOYSA-N
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Description

The compound 7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by:

  • A 4-chlorophenyl group at position 7, which may enhance lipophilicity and biological activity.
  • A 2-methoxyphenyl group at position 2, contributing to electronic and steric effects.
  • A methyl group at position 5, which stabilizes the fused triazolo-pyrimidine core.

Properties

IUPAC Name

7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN6O2/c1-15-21(24(33)29-18-6-5-13-27-14-18)22(16-9-11-17(26)12-10-16)32-25(28-15)30-23(31-32)19-7-3-4-8-20(19)34-2/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZBCOPKESILNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 539798-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H21ClN6O2C_{25}H_{21}ClN_{6}O_{2}, with a molecular weight of 472.9 g/mol. The structure includes a triazole-pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC25H21ClN6O2C_{25}H_{21}ClN_{6}O_{2}
Molecular Weight472.9 g/mol
CAS Number539798-26-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole and pyrimidine rings. Recent methodologies have highlighted high-pressure synthesis techniques that improve yield and purity .

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to the triazolo[1,5-a]pyrimidine structure. For instance, derivatives have shown promising cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds similar to the target compound exhibited IC50 values around 6.31 μM, indicating significant cytotoxicity .
  • A549 (Lung Cancer) : Similar derivatives showed effective inhibition of cell proliferation.
  • HCT-116 (Colon Cancer) : Some compounds demonstrated IC50 values as low as 6.2 μM against this cell line .

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism by which these compounds exert their anticancer effects often involves the modulation of key signaling pathways associated with cancer cell survival and proliferation. The Bcl-2 family proteins are frequently implicated in these processes; compounds targeting these proteins have shown effectiveness in promoting apoptosis in cancer cells .

Case Studies

  • Study on Triazole Derivatives : A study evaluated various triazole derivatives for their anticancer properties, revealing that those with specific substitutions on the aromatic rings exhibited enhanced activity against MCF-7 and A549 cell lines .
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxicity of related compounds using an MTT assay, confirming that modifications to the triazole and pyrimidine moieties could significantly influence biological activity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Triazolo-pyrimidines have been reported to possess potent antimicrobial properties. Compounds within this class have demonstrated effectiveness against a variety of pathogens:

  • Bacterial Inhibition : Research indicates that derivatives of triazolo-pyrimidines exhibit high activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds showed up to 16 times more potency compared to standard antibiotics like ampicillin against drug-resistant strains .
  • Antifungal Properties : These compounds have also been effective against fungi such as Candida albicans and Aspergillus fumigatus, showcasing their potential as antifungal agents .

Anticancer Potential
The structure of triazolo-pyrimidines allows for interaction with multiple biological targets. Studies have indicated that these compounds can inhibit key enzymes involved in cancer cell proliferation:

  • Tyrosine Kinase Inhibition : Some derivatives have shown significant inhibition of multi-tyrosine kinases, which are critical in cancer signaling pathways. For example, one study reported an IC50 value of 0.021 µM for a related compound against c-Met kinase .
  • Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that certain triazolo-pyrimidine derivatives can induce apoptosis and inhibit cell growth at low concentrations .

Agricultural Applications

Pesticidal Activity
The bioactivity of triazolo-pyrimidines extends to agricultural applications:

  • Phytopathogenic Bacteria : Compounds derived from this scaffold have shown significant activity against phytopathogenic bacteria such as Xanthomonas oryzae, which affects rice crops. One derivative was found to be twelve-fold more potent than traditional pesticides .
  • Herbicidal Properties : Research suggests that modifications to the triazolo-pyrimidine structure can enhance herbicidal activity, making them candidates for developing new agrochemicals .

Material Science

Polymer Chemistry
Triazolo-pyrimidines are being explored for their potential in material science:

  • Conductive Polymers : The incorporation of triazolo-pyrimidine units into polymer matrices has been shown to improve electrical conductivity and thermal stability, making them suitable for applications in electronic devices .
  • Nanocomposites : These compounds can also be utilized in the synthesis of nanocomposites with enhanced mechanical properties, which are valuable in various industrial applications .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against drug-resistant bacteria
Anticancer agentsSignificant inhibition of tyrosine kinases
Agricultural SciencePesticidesHigh efficacy against phytopathogenic bacteria
HerbicidesEnhanced activity compared to traditional chemicals
Material ScienceConductive polymersImproved electrical properties
NanocompositesEnhanced mechanical strength

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among triazolo-pyrimidine derivatives include substituents on the phenyl rings, carboxamide groups, and heterocyclic moieties. These modifications influence physicochemical properties such as melting points, solubility, and molecular weight.

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Substituents (Positions) Molecular Formula Molar Mass (g/mol) Melting Point (°C)
Target Compound 7-(4-Cl), 2-(2-OMe), 6-(Pyridin-3-yl) C25H21ClN6O2 480.93 Not reported
5j () 7-(3,4,5-OMe), 6-(4-NO2) C26H24N6O6 528.51 319.9–320.8
5k () 7-(3,4,5-OMe), 6-(4-Br) C25H23BrN6O5 567.39 280.1–284.3
7-(2-OMe), 2-(2-thienyl) C25H23N5O3S 473.55 Not reported
2h () 7-(3-OMe), 2-(dioxolane-ethylthio) C25H26N4O5S 524.55 251.9–253.1

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO2) correlate with higher melting points (e.g., 5j at 320°C) due to increased intermolecular interactions.
  • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5j) increase molecular weight but may reduce solubility.
  • The target compound’s pyridin-3-yl group likely enhances aqueous solubility compared to purely aromatic substituents.

Key Observations :

  • The target compound’s synthesis could benefit from greener methods like those in , which uses water/ethanol and a recyclable additive .
  • Traditional methods (e.g., DMF/piperidine in ) are less sustainable due to toxicity and non-recyclability .

Antimicrobial Activity :

  • Thiophene-containing derivatives () show potent antibacterial and antifungal activity, likely due to sulfur’s electron-withdrawing effects .
  • Sulfonamide-substituted triazolo-pyrimidines () inhibit microbial growth via enzyme interference .

Antitumor Activity :

Hypothetical Activity of Target Compound :

  • The 4-chlorophenyl group (common in antimicrobial agents) and pyridin-3-yl carboxamide (improves target binding) may synergize for anticancer or antibacterial applications.

Q & A

Q. What are the established synthetic routes for this compound, and what catalysts or conditions improve yield?

The compound is synthesized via multicomponent reactions (MCRs) using precursors like substituted triazoles, aldehydes, and acetoacetate derivatives. A common approach involves refluxing reactants in ethanol with catalysts such as APTS (3-Aminopropyltriethoxysilane), achieving yields up to 70% . Alternative protocols use additive-assisted methods (e.g., microwave irradiation) to accelerate cyclization steps, reducing reaction times from hours to minutes . Solvent optimization (e.g., glacial acetic acid for cyclocondensation) and temperature control are critical for minimizing side products .

Q. How is the molecular structure validated, and what analytical techniques are prioritized?

X-ray crystallography confirms bond angles and stereochemistry, revealing key interactions like hydrogen bonding between the pyridinyl group and triazole nitrogen . Spectroscopic methods include:

  • 1H/13C NMR : Assigns substituent positions (e.g., methoxy vs. chlorophenyl groups) via chemical shifts (δ 2.3–3.1 ppm for methyl groups; δ 6.8–8.2 ppm for aromatic protons) .
  • LC-MS : Validates molecular weight (e.g., m/z 439.96 for the parent ion) and detects fragmentation patterns .

Q. What are the primary pharmacological targets identified for this compound?

The triazolopyrimidine core interacts with kinase domains (e.g., dihydroorotate dehydrogenase, DHODH) through π-π stacking and hydrogen bonding, as shown in structure-activity relationship (SAR) studies . Preliminary assays indicate inhibition of Plasmodium falciparum growth (IC₅₀ ~50 nM) and mTOR signaling in hepatocellular carcinoma models, suggesting dual antiparasitic and anticancer potential .

Q. How does the compound’s solubility and stability affect in vitro assays?

The 4-chlorophenyl and pyridinyl groups enhance lipophilicity (logP ~3.2), requiring DMSO or cyclodextrin-based solubilization for cellular assays . Stability studies in PBS (pH 7.4) show a half-life >24 hours, but acidic conditions (pH 4.5) degrade the carboxamide moiety, necessitating pH-controlled formulations .

Advanced Research Questions

Q. How can synthesis yield be optimized using design of experiments (DoE)?

Flow chemistry systems enable precise control over reaction parameters (e.g., residence time, temperature), improving yield reproducibility. For example, a continuous-flow setup with APTS catalyst increased yield from 62% to 85% by optimizing reagent stoichiometry (1:1.2:1 ratio for triazole:aldehyde:acetoacetate) . Statistical models (e.g., response surface methodology) identify critical factors like solvent polarity and catalyst loading .

Q. How to resolve contradictions in reported biological activity across analogs?

Discrepancies in kinase inhibition (e.g., DHODH vs. EGFR selectivity) arise from substituent effects. For instance, replacing the 2-methoxyphenyl group with a trifluoromethyl moiety (as in ) alters steric hindrance, reducing DHODH binding. Comparative molecular docking and free-energy calculations (MM-PBSA) clarify substituent-specific interactions .

Q. What strategies improve pharmacokinetic properties without compromising activity?

  • Bioisosteric replacement : Substituting the pyridinyl group with a morpholine ring enhances aqueous solubility (logP reduced to 2.1) while maintaining mTOR inhibition (IC₅₀ ~100 nM) .
  • Prodrug derivatization : Acetylation of the carboxamide group improves oral bioavailability in rodent models (AUC increased by 2.5×) .

Q. How do crystallographic data inform SAR for target selectivity?

Crystal structures (e.g., ) reveal that the chlorophenyl group occupies a hydrophobic pocket in DHODH, while the methoxyphenyl moiety forms a hydrogen bond with Thr66. Modifying these groups to bulkier substituents (e.g., 3-bromophenyl) disrupts this interaction, shifting selectivity toward PI3Kα .

Q. What in silico methods predict off-target interactions?

Pharmacophore modeling and molecular dynamics simulations identify off-target risks (e.g., cytochrome P450 inhibition). For this compound, a shared pharmacophore with CYP3A4 substrates (e.g., ketoconazole) suggests potential drug-drug interactions, validated via hepatic microsome assays .

Q. How to design analogs for dual therapeutic applications (e.g., antiviral and anti-inflammatory)?

Scaffold hybridization—e.g., integrating a thieno-triazole moiety (as in )—retains kinase inhibition while introducing COX-2 binding. Screening libraries of such analogs using high-content imaging (e.g., NF-κB translocation assays) identifies dual-action candidates .

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